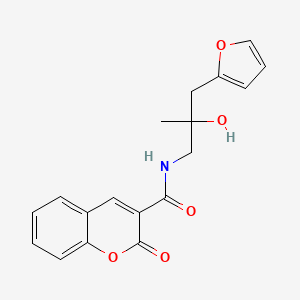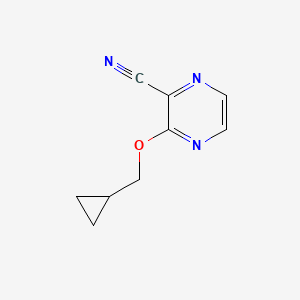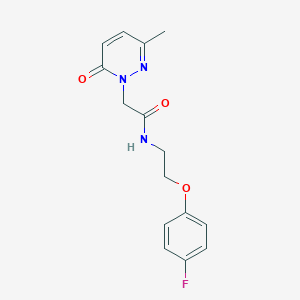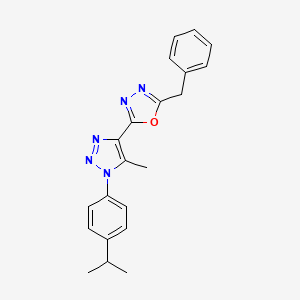![molecular formula C15H15ClN4O3 B2417799 methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate CAS No. 338756-17-5](/img/structure/B2417799.png)
methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate, also known as MCB, is a synthetic compound . It has a CAS Number of 338756-17-5 and a molecular weight of 334.76 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is methyl 2- ( { (2Z)-2-amino-2- [ (6-chloro-2-pyridinyl)hydrazono]ethyl}oxy)benzoate . The InChI Code is 1S/C15H15ClN4O3/c1-22-15 (21)10-5-2-3-6-11 (10)23-9-13 (17)19-20-14-8-4-7-12 (16)18-14/h2-9,19H,17H2,1H3, (H,18,20) .Physical And Chemical Properties Analysis
The compound is solid in physical form .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of Collagen Expression
Compounds similar to “methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate” have been found to effectively inhibit the expression of collagen . This could be particularly useful in the treatment of diseases where excessive collagen deposition is a problem, such as in fibrotic diseases .
Reduction of Hydroxyproline Content
These compounds have also been found to reduce the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction could potentially help in the treatment of fibrotic diseases .
Potential Anti-Cancer Activity
Pyrimidine derivatives, which are structurally similar to “methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate”, are known to exhibit diverse types of biological and pharmaceutical activities, including antitumor activities . Therefore, it’s possible that this compound could also have potential anti-cancer properties.
Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial activities . Given the structural similarity, “methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate” could potentially exhibit antimicrobial properties.
Antiviral Activity
Pyrimidine derivatives have been reported to exhibit antiviral activities . Therefore, “methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate” might also have potential antiviral properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[(2Z)-2-amino-2-[(6-chloropyridin-2-yl)hydrazinylidene]ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c1-22-15(21)10-5-2-3-6-11(10)23-9-13(17)19-20-14-8-4-7-12(16)18-14/h2-8H,9H2,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYPZAUPNZKEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC(=NNC2=NC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1OC/C(=N/NC2=NC(=CC=C2)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{2-amino-2-[2-(6-chloro-2-pyridinyl)hydrazono]ethoxy}benzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2417716.png)


![N-mesityl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2417721.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2417722.png)

![N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2417724.png)
![N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline](/img/structure/B2417725.png)

![2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2417730.png)
![tert-Butyl 3-(furan-3-yl)-6-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2417731.png)


